molecular formula C24H23FN4O2 B2604434 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1396781-71-7

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2604434
CAS RN: 1396781-71-7
M. Wt: 418.472
InChI Key: DFVVZJDLQZHZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C24H23FN4O2 and its molecular weight is 418.472. The purity is usually 95%.
BenchChem offers high-quality N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Antimicrobial Study of Fluoroquinolone-based Compounds : Research into compounds structurally related to N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide includes the development of fluoroquinolone-based thiazolidinones. These compounds, synthesized from lead molecules involving fluoroquinolone structures, have been screened for antifungal and antibacterial activities, demonstrating the potential utility of such compounds in antimicrobial applications (Patel & Patel, 2010).

Heterocyclic Synthesis and Antimicrobial Activity : Another study explored the synthesis of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, highlighting the broad scope of heterocyclic chemistry in developing new compounds with potential antimicrobial activity. These synthesized compounds exhibited significant antibacterial and antifungal properties, emphasizing the importance of structural diversity in drug discovery (Hafez, Alshammari, & El-Gazzar, 2015).

In Silico Molecular Docking and Biological Evaluation : A multicomponent cyclocondensation approach was utilized to develop a library of polyhydroquinoline scaffolds, characterized by their antibacterial, antitubercular, and antimalarial activities. This study, incorporating in silico molecular docking and pharmacokinetics evaluation, showcases the integration of computational and experimental methodologies in the optimization of biological properties of novel compounds (Sapariya et al., 2017).

Chemical Synthesis Techniques

Regioselective Addition and Isoxazolidine Formation : The regioselective addition of cyclic nitrones to specific esters, leading to the formation of spirocyclopropaneisoxazolidines, underlines advanced synthetic strategies for constructing complex molecular architectures. These methods are pivotal for the synthesis of molecules with precise structural configurations, potentially applicable in various fields of chemistry and pharmacology (Molchanov, Tran, & Kostikov, 2011).

Silver(I)-Rhodium(I) Cooperative Catalysis : The use of silver(I) and rhodium(I) co-catalysis in the synthesis of pyrazolo[5,1-a]isoquinolines demonstrates innovative catalytic systems for facilitating complex reactions. This approach highlights the utility of cooperative catalysis in enhancing the efficiency and selectivity of synthetic processes (Yao et al., 2012).

properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O2/c1-28-22(13-21(27-28)16-4-7-19(25)8-5-16)23(30)26-20-9-6-15-10-11-29(14-18(15)12-20)24(31)17-2-3-17/h4-9,12-13,17H,2-3,10-11,14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVVZJDLQZHZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(CCN(C4)C(=O)C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.